molecular formula C28H54O17 B12422686 CH2Cooh-peg12-CH2cooh

CH2Cooh-peg12-CH2cooh

Cat. No.: B12422686
M. Wt: 662.7 g/mol
InChI Key: VHPMGGSGIGVUPM-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

CH2COOH-PEG12-CH2COOH is systematically named 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid according to IUPAC nomenclature. The name delineates its structure: a dodecaethylene glycol (PEG12) core terminated with propionic acid groups. Common synonyms include α,ω-dipropionic acid dodecaethylene glycol , HOOC-PEG12-COOH , and COOH-PEG12-COOH . The CAS registry number 1053656-79-3 uniquely identifies this compound.

The molecular formula C30H58O17 and molecular weight 690.8 g/mol derive from its PEG12 spacer (24 oxygen and 52 hydrogen atoms) and two propionic acid termini. Nomenclature conventions for PEG derivatives often prioritize brevity, using "PEG" followed by the number of ethylene oxide units and functional groups. For instance, "PEG12" denotes 12 repeating units, while "diacid" or "bis(carboxymethyl)" specifies the terminal moieties. This naming aligns with systematic PEG classification systems used in polymer chemistry.

Structural Characteristics and Molecular Configuration

The molecular structure of this compound comprises a linear PEG12 chain (-(CH2CH2O)12-) flanked by two carboxylic acid-terminated propionic acid groups (-CH2COOH). The SMILES notation C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O illustrates this arrangement, highlighting the ethylene oxide repeats and terminal acids. The PEG backbone adopts a helical conformation in solution, conferring flexibility and hydrophilicity, while the carboxylic acid groups enable covalent bonding via amidation or esterification.

Key structural parameters include:

  • PEG chain length : 12 ethylene oxide units, corresponding to an approximate molecular weight of 528 g/mol for the PEG segment.
  • Terminal groups : Two propionic acid (-CH2COOH) moieties, contributing 162.1 g/mol to the total molecular weight.
  • Branching : Linear architecture, distinguishing it from star-shaped or multi-arm PEG derivatives.

The compound’s hydrodynamic radius and solubility depend on the PEG chain’s length and conformation. In aqueous solutions, the ethylene oxide units form hydrogen bonds with water, rendering the molecule highly soluble (up to 100 mg/mL). Fourier-transform infrared spectroscopy (FTIR) of related PEG diacids reveals characteristic peaks at 2880 cm⁻¹ (C-H stretching) and 1720 cm⁻¹ (C=O stretching), confirming the presence of carboxylic acid groups.

Historical Development of PEG-Based Bifunctional Linkers

The evolution of PEG-based linkers began in the 1970s with monofunctional PEGs, which improved protein stability but offered limited conjugation versatility. The introduction of heterobifunctional PEGs in the 1990s, featuring distinct terminal groups (e.g., amine-carboxyl), addressed this limitation by enabling site-specific bioconjugation. This compound emerged as part of this innovation, providing symmetric carboxyl groups for controlled crosslinking.

Early applications focused on protein PEGylation , where attaching PEG to therapeutic proteins reduced immunogenicity and extended circulation half-life. The carboxyl groups of this compound allowed conjugation to amine-containing biomolecules via carbodiimide chemistry, a method refined in the 2000s. Subsequent advancements incorporated PEG diacids into drug delivery systems, such as nanoparticle functionalization and hydrogel synthesis, leveraging their hydrophilicity and biocompatibility.

Properties

Molecular Formula

C28H54O17

Molecular Weight

662.7 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C28H54O17/c29-27(30)25-44-23-21-42-19-17-40-15-13-38-11-9-36-7-5-34-3-1-33-2-4-35-6-8-37-10-12-39-14-16-41-18-20-43-22-24-45-26-28(31)32/h1-26H2,(H,29,30)(H,31,32)

InChI Key

VHPMGGSGIGVUPM-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCC(=O)O)OCCOCCOCCOCCOCCOCCOCC(=O)O

Origin of Product

United States

Preparation Methods

Reaction with Haloacetates

Comparative Analysis of Synthetic Methods

Efficiency and Yield Comparison

Table 1 presents a comparative analysis of the primary synthetic methods for this compound based on efficiency metrics and reaction conditions.

Method Yield (%) Purity (%) Reaction Time (hours) Temperature Range (°C) Solvent System Scale-up Potential
t-Butyl Haloacetate 70-90 >95 12-36 0-50 THF, DMF, or toluene High
Nitroxide-Catalyzed Oxidation 85-95 >90 4-8 20-30 Water Very High
Williamson Ether Synthesis 65-80 >90 16-36 25-80 DMF or acetonitrile Moderate
Peptide Synthesis Approach 50-70 >98 24-48 20-25 DMF Low

Practical Considerations

Table 2 outlines the practical advantages and limitations of each synthetic approach.

Method Advantages Limitations Environmental Impact
t-Butyl Haloacetate - High yield and purity
- Well-established methodology
- Minimal side reactions
- Requires anhydrous conditions
- Uses pyrophoric reagents (NaH)
- Multiple purification steps
Moderate (organic solvents)
Nitroxide-Catalyzed Oxidation - Environmentally friendly
- Simple procedure
- Single-step process
- Mild conditions
- Potential ether bond cleavage
- May require specialized catalysts
- Less established methodology
Low (aqueous system)
Williamson Ether Synthesis - Milder reaction conditions
- Versatile protecting groups
- Good functional group tolerance
- Lower yields
- Longer reaction times
- Multiple purification steps
Moderate (organic solvents)
Peptide Synthesis Approach - Extremely high purity
- Precise structural control
- Compatible with automation
- Labor-intensive
- Limited scale
- High cost
High (multiple solvents and reagents)

Reagent Requirements

Table 3 summarizes the key reagents required for each synthetic approach.

Method Primary Reagents Catalysts/Bases Solvents Special Equipment
t-Butyl Haloacetate - t-Butyl bromoacetate
- Trifluoroacetic acid
- Sodium hydride
- Potassium carbonate
- THF
- Dichloromethane
- Ethyl ether
- Anhydrous setup
- Rotary evaporator
Nitroxide-Catalyzed Oxidation - Hypohalous acid salt
- Bromide salt
- Nitroxide radicals
- Sodium hydroxide
- Water - Temperature control
- pH monitoring
Williamson Ether Synthesis - Chloroacetic acid esters
- Hydrolysis reagents
- Potassium carbonate
- Sodium hydroxide
- DMF
- Acetonitrile
- Heating apparatus
- Rotary evaporator
Peptide Synthesis Approach - Fmoc-PEG derivatives
- Coupling reagents
- DIPEA
- Piperidine
- DMF
- Dichloromethane
- Reaction vessels
- Filtration equipment

Optimized Synthetic Procedure

Based on the comparative analysis, an optimized procedure for laboratory-scale preparation of this compound using the t-butyl haloacetate method is presented below:

  • Dissolve PEG12 diol (1 equivalent) in anhydrous THF (concentration ~0.1 M) under nitrogen atmosphere.
  • Cool the solution to 0°C and add sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) in small portions.
  • Stir the mixture for 30 minutes at 0°C, then allow to warm to room temperature and stir for an additional 30 minutes.
  • Add t-butyl bromoacetate (2.2 equivalents) dropwise and stir the reaction mixture at room temperature for 12 hours.
  • Carefully quench the reaction with methanol, then add water and extract with dichloromethane (3 times).
  • Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure.
  • Dissolve the crude intermediate in dichloromethane and add trifluoroacetic acid (5 equivalents) and water (3-5 equivalents based on t-butyl ester intermediate).
  • Stir the mixture at room temperature for 3 hours.
  • Remove the solvent by rotary evaporation.
  • Recrystallize the residue from dichloromethane/ethyl ether to obtain pure this compound.

This procedure typically yields 70-85% of this compound with >95% purity as determined by NMR spectroscopy and chromatographic methods.

Chemical Reactions Analysis

Types of Reactions

CH2Cooh-peg12-CH2cooh undergoes various chemical reactions, including:

    Esterification: Reaction with alcohols to form esters.

    Amidation: Reaction with amines to form amides.

    Hydrolysis: Breakdown of the ester or amide bonds in the presence of water.

Common Reagents and Conditions

    Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid.

    Amidation: Involves amines and coupling agents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Hydrolysis: Conducted under acidic or basic conditions.

Major Products

Scientific Research Applications

Scientific Research Applications

The applications of CH2COOH-PEG12-CH2COOH can be categorized into several key areas:

Bioconjugation

The compound serves as a versatile linker for the site-specific conjugation of biomolecules, including peptides, proteins, and nucleic acids. This conjugation strategy is crucial in developing targeted therapies and improving the pharmacokinetics of therapeutic agents.

  • Example : In studies involving peptide synthesis, conjugating This compound has been shown to significantly reduce aggregation tendencies, enhancing stability and efficacy in biological systems.

Drug Delivery Systems

Its role as a linker facilitates the creation of advanced drug delivery systems, such as Antibody-Drug Conjugates (ADCs). The PEG segment improves solubility and stability, allowing for targeted delivery of cytotoxic agents to specific cells while minimizing off-target effects.

  • Case Study : Research has demonstrated that using This compound in ADC formulations enhances the therapeutic index by selectively delivering drugs to cancer cells, thereby reducing systemic toxicity.

Protein Degradation Technologies

The compound is utilized in the synthesis of PROTACs (proteolysis-targeting chimeras), which are designed to selectively degrade target proteins within cells. This application is particularly relevant in cancer research and treatment.

  • Research Insight : The incorporation of This compound into PROTACs has been linked to improved efficacy in targeting specific proteins involved in tumorigenesis, thereby offering a novel approach to cancer therapy.

Mechanism of Action

CH2Cooh-peg12-CH2cooh functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. The mechanism involves:

Comparison with Similar Compounds

Variants with Different PEG Chain Lengths

Compounds with shorter or longer PEG chains exhibit distinct physicochemical properties (Table 1):

Table 1: Comparison of PEG-Diacetic Acid Derivatives by Chain Length

Compound PEG Length Molecular Weight (g/mol) Key Properties Applications
CH₂COOH-PEG₂-CH₂COOH 2 units ~236 Higher rigidity, limited solubility Small-molecule conjugation
CH₂COOH-PEG₄-CH₂COOH 4 units ~348 Moderate flexibility, improved solubility Crosslinking in hydrogels
CH₂COOH-PEG₁₂-CH₂COOH 12 units ~676 High flexibility, superior solubility Drug delivery, protein PEGylation
CH₂COOH-PEG₂₄-CH₂COOH 24 units ~1,264 Extended circulation time Long-acting therapeutics

Key Findings :

  • Solubility : Longer PEG chains (e.g., PEG₁₂) enhance water solubility due to increased hydrogen bonding capacity .
  • Steric Hindrance : Shorter chains (e.g., PEG₂) may limit conjugation efficiency due to reduced spatial separation between reactive groups .
  • Biological Half-Life : PEG₁₂ and longer variants prolong circulation time in vivo compared to shorter analogs .

Variants with Different Terminal Groups

Functionalization of PEG termini alters reactivity and application scope (Table 2):

Table 2: Comparison of PEG Derivatives by Terminal Functionality

Compound Terminal Groups Key Reactivity Applications
CH₂COOH-PEG₁₂-CH₂COOH -COOH (homobifunctional) Amidation, esterification Protein modification, hydrogels
FmocNH-PEG₁₂-CH₂CH₂COOH -NH-Fmoc and -COOH Peptide synthesis, stepwise conjugation Solid-phase peptide synthesis
Tos-PEG₃-CH₂CO₂H -Tosyl (-OTs) and -COOH Nucleophilic substitution Linker for small molecules
Bromo-PEG₁₂-Acid -Br and -COOH Thiol-alkylation, crosslinking Polymer chemistry

Key Findings :

  • Homobifunctional vs. Heterobifunctional : CH₂COOH-PEG₁₂-CH₂COOH (homobifunctional) enables symmetric conjugation, whereas FmocNH-PEG₁₂-CH₂CH₂COOH (heterobifunctional) allows sequential reactions (e.g., Fmoc deprotection followed by carboxyl coupling) .
  • Reactivity : Tosyl and bromo termini (e.g., Tos-PEG₃-CH₂CO₂H) are superior for nucleophilic substitutions, while carboxylic acids favor pH-dependent reactions .

Biological Activity

CH2COOH-PEG12-CH2COOH, also known as a PEG-based PROTAC linker, is a compound that plays a crucial role in bioconjugation and drug delivery systems. Its unique structure, featuring a polyethylene glycol (PEG) chain with carboxylic acid functional groups at both ends, enhances its solubility and reduces non-specific interactions in biological systems. This article explores the biological activity of this compound, including its applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is defined by its molecular formula C42H66O16C_{42}H_{66}O_{16} and a molecular weight of approximately 838.98 g/mol. The PEG segment consists of twelve ethylene glycol units, which significantly contributes to the compound's hydrophilicity and steric properties.

PropertyValue
Molecular FormulaC42H66O16
Molecular Weight838.98 g/mol
PEG Chain Length12 units
Functional GroupsCarboxylic acid (x2)

While this compound itself does not exhibit direct biological activity, it serves as a linker molecule that facilitates the conjugation of biologically active compounds such as peptides, proteins, or nucleic acids. This conjugation can enhance the pharmacokinetics and efficacy of therapeutic agents by improving their solubility and stability in biological environments.

The PEG spacer effectively minimizes non-specific binding, which is critical for targeted drug delivery systems. This property is particularly beneficial in the development of Antibody-Drug Conjugates (ADCs), where it allows for the precise delivery of cytotoxic agents to specific cells, thereby reducing off-target effects .

Applications in Research

This compound is widely utilized in various research applications:

  • Bioconjugation : It serves as a versatile linker for site-specific conjugation of biomolecules.
  • Drug Delivery Systems : Enhances solubility and stability of therapeutic agents.
  • PROTAC Development : Used in synthesizing PROTACs for targeted protein degradation .

Case Studies

Several studies have highlighted the effectiveness of this compound in enhancing the biological activity of conjugated molecules:

  • Peptide Stability Enhancement : Research demonstrated that conjugating this compound to peptides significantly reduced their aggregation tendencies, thus enhancing their stability and efficacy in biological systems.
  • Targeted Drug Delivery : In studies involving ADCs, the incorporation of this linker improved selectivity and reduced side effects by ensuring that cytotoxic agents were delivered more precisely to cancer cells .
  • Enzyme Assays Improvement : A study showed that using PEG linkers like this compound increased the number of immobilized peptides and the rate of enzymatic digestion, leading to improved quality in enzyme assays .

Q & A

Q. How do researchers address batch-to-batch variability in this compound’s hygroscopicity?

  • Methodological Answer : Thermogravimetric analysis (TGA) under controlled humidity (20–80% RH) quantifies water absorption. Variability is minimized by standardizing drying protocols (e.g., vacuum desiccation for 48 hours). Statistical process control (SPC) charts track moisture content across batches .

Data Analysis and Interpretation

  • For contradictory results : Apply error propagation models to identify systematic vs. random errors. For example, inconsistent NMR integration ratios may arise from residual solvents; deuterated solvent controls and baseline correction mitigate this .
  • Statistical frameworks : Use Design of Experiments (DoE) to optimize synthesis and conjugation parameters. Response surface methodology (RSM) identifies critical factors (e.g., pH, temperature) with minimal experimental runs .

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